molecular formula C11H11BrFNO B7979123 1-(2-Bromo-6-fluorobenzoyl)pyrrolidine

1-(2-Bromo-6-fluorobenzoyl)pyrrolidine

Cat. No.: B7979123
M. Wt: 272.11 g/mol
InChI Key: RHSMZYMDVMMTKH-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H11BrFNO It is characterized by the presence of a pyrrolidine ring attached to a benzoyl group that is substituted with bromine and fluorine atoms

Preparation Methods

The synthesis of 1-(2-Bromo-6-fluorobenzoyl)pyrrolidine typically involves the reaction of 2-bromo-6-fluorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Bromo-6-fluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidine.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(2-Bromo-6-fluorobenzoyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorobenzoyl)pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

1-(2-Bromo-6-fluorobenzoyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-Bromo-5-fluorobenzoyl)pyrrolidine: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and properties.

    1-(4-Fluorobenzoyl)pyrrolidine: Lacks the bromine atom, resulting in different chemical behavior and applications.

    1-(5-Bromo-2-furoyl)pyrrolidine: Contains a furoyl group instead of a benzoyl group, leading to distinct chemical and biological properties.

Properties

IUPAC Name

(2-bromo-6-fluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-8-4-3-5-9(13)10(8)11(15)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSMZYMDVMMTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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